3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzothiazole and benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Sulfanyl Methylation: The benzothiazole derivative is then reacted with a suitable methylating agent, such as methyl iodide, to introduce the sulfanyl methyl group.
Cyclization to Benzotriazinone: The final step involves the cyclization of the intermediate with hydrazine or a hydrazine derivative to form the benzotriazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazinone ring, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted benzothiazole and benzotriazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzothiazole moiety is known for its biological activity, which can be enhanced by the presence of the benzotriazinone ring.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological profile.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety can interact with various biological receptors, while the benzotriazinone ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 1,3-Benzothiazol-2-yl hydrazones
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine
Uniqueness
Compared to similar compounds, 3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the presence of both benzothiazole and benzotriazinone rings. This dual-ring structure provides a versatile platform for chemical modifications, enhancing its potential applications in various fields. Its unique reactivity and stability also make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N4OS2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H10N4OS2/c20-14-10-5-1-2-6-11(10)17-18-19(14)9-21-15-16-12-7-3-4-8-13(12)22-15/h1-8H,9H2 |
InChI Key |
KUIHYLWHPIXDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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